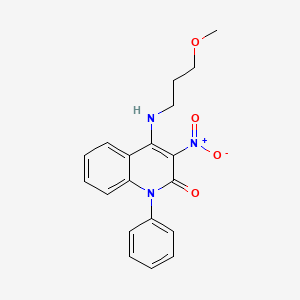

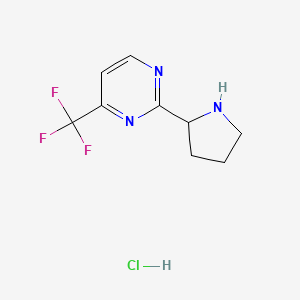

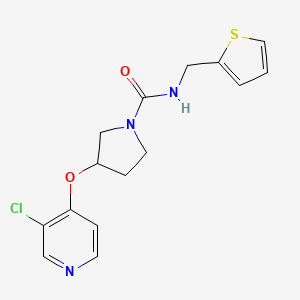

![molecular formula C23H22N2O4 B2668265 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946243-80-7](/img/structure/B2668265.png)

2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a chemical compound. It’s related to 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), a stable and readily available reagent used to prepare amides and peptides in high yields .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzyl chloride with ammonia to yield benzoic acid amide . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis

The molecular structure of the compound can be confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The compound is related to EEDQ, which is used as a coupling agent in peptide synthesis . It’s soluble in an aqueous medium containing organic solvents but insoluble in water .Physical and Chemical Properties Analysis

The compound is related to EEDQ, which is a solid at room temperature with a melting point of 62-67 °C . It’s stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Synthesis of Novel Quinazoline Derivatives: Research has shown the potential of similar compounds in synthesizing novel quinazoline derivatives with antimicrobial activity. Through reactions involving ethoxy and furoyl groups, a variety of products with potential biological activities were created, demonstrating the versatility of these compounds in synthesizing new molecules with potential therapeutic applications (El-Hashash et al., 2011).

Biological Activity

- Anticancer Properties: Derivatives of tetrahydroquinoline have been investigated for their anticancer properties. A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, underscoring the interest in these compounds for developing new therapeutic agents (Redda et al., 2010).

Chemical Transformations

- Novel Synthesis Methods: The versatility of these compounds is further demonstrated by innovative synthesis methods, such as the Pummerer-type reaction for creating tetrahydroquinolines, showcasing the chemical reactivity and potential for creating diverse chemical entities for further study (Toda et al., 1999).

Heterocyclic Compound Synthesis

- Synthesis of Furoquinolines: Research into similar compounds has led to the synthesis of furoquinolines, highlighting the role of these chemicals in generating heterocyclic compounds that may have various scientific and pharmaceutical applications (Sharada et al., 1987).

Propiedades

IUPAC Name |

2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBOJFAALIOYCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

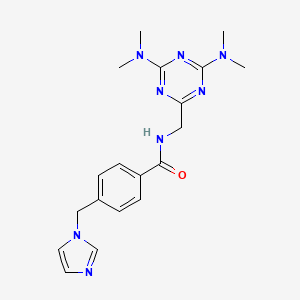

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

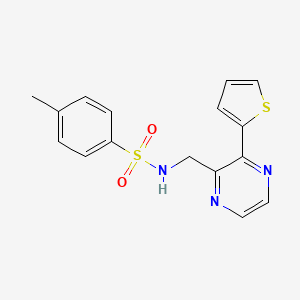

![1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one](/img/structure/B2668186.png)

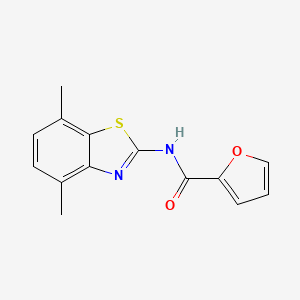

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)